15(R)-Prostaglandin D2

Übersicht

Beschreibung

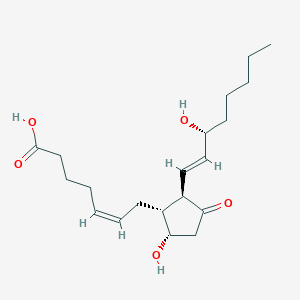

15(R)-Prostaglandin D2 (15(R)-PGD2) is a stereoisomer of prostaglandin D2 (PGD2), a lipid mediator derived from arachidonic acid via cyclooxygenase (COX) and prostaglandin D synthase (PGDS) pathways. Structurally, it features a hydroxyl group at the C15 position in the R-configuration, which critically influences its receptor binding and metabolic stability . Unlike the endogenous PGD2, which rapidly undergoes enzymatic degradation, 15(R)-PGD2 exhibits enhanced resistance to 15-hydroxyprostaglandin dehydrogenase (15-PGDH)-mediated inactivation, making it a valuable tool for studying prostaglandin signaling .

Biologically, 15(R)-PGD2 is a potent and selective agonist of the chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTH2/DP2), a G-protein-coupled receptor implicated in allergic inflammation and eosinophil activation . It regulates immune cell functions, including eosinophil chemotaxis, CD11b expression, and actin polymerization, with minimal activity on the DP1 receptor . Its role in pathologies such as asthma, allergic diseases, and inflammatory disorders has been extensively documented .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 15(R)-Prostaglandin D2 typically involves multi-step organic synthesis. The process often starts with the preparation of the cyclopentyl ring, followed by the introduction of hydroxyl groups and the heptenoic acid chain. Common reagents used in these steps include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Table 1: Synthetic Routes for 15(R)-PGD₂

Metabolic Pathways

15R-PGD₂ undergoes non-enzymatic dehydration to form cyclopentenone prostaglandins (cyPGs), primarily 15-deoxy-Δ¹²,¹⁴-PGJ₂ (15d-PGJ₂) . This process occurs in two stages:

-

Initial dehydration : Conversion of 15R-PGD₂ to PGJ₂ (albumin-independent) .

-

Secondary dehydration : Formation of 15d-PGJ₂ (albumin-dependent or independent) .

Table 2: Metabolic Products of 15(R)-PGD₂

| Substrate | Enzyme/Condition | Product | Biological Role |

|---|---|---|---|

| 15R-PGD₂ | Non-enzymatic dehydration | PGJ₂, 15d-PGJ₂ | PPARγ activation, NF-κB inhibition |

| 15d-PGJ₂ | Further oxidation | Δ¹²-PGJ₂ | Anti-inflammatory signaling |

Receptor Interactions

15R-PGD₂ acts as a potent and selective agonist for the DP2 receptor (CRTH2) , with minimal activity at the DP1 receptor. Key findings include:

-

DP2 activation : 15R-PGD₂ binds CRTH2 with an EC₅₀ ~75-fold lower than its 15(S)-isomer .

-

Functional outcomes : Triggers eosinophil migration, Th2 cytokine production (IL-4, IL-13), and allergic inflammation .

Table 3: Receptor Binding Affinities

| Compound | Receptor | EC₅₀/Activity | Reference |

|---|---|---|---|

| 15R-PGD₂ | DP2 | 1 μM (agonist) | |

| 15S-PGD₂ | DP2 | ~75 μM (weak agonist) | |

| 15d-PGJ₂ | PPARγ | 1–5 μM (agonist) |

Role in Redox Signaling

15R-PGD₂ and its metabolites regulate inflammatory responses through redox-sensitive mechanisms :

-

15d-PGJ₂ : Inhibits NF-κB by covalent modification of IκB kinase (IKK) via Michael addition .

-

Antiproliferative effects : Induces apoptosis in malignant T-cell lines (EC₅₀ = 1–10 μM) but spares normal T cells .

Enzymatic Conversion Pathways

Key enzymes involved in 15R-PGD₂ metabolism include:

Wissenschaftliche Forschungsanwendungen

Immunological Applications

Role in Allergic Reactions and Asthma:

15(R)-PGD2 is recognized for its potent activity as a selective agonist of the CRTH2/DP2 receptor, which is predominantly expressed on eosinophils and Th2 cells. This receptor activation leads to various immune responses, including the recruitment of eosinophils to sites of inflammation, making it a crucial player in asthma and allergic diseases .

Case Study:

A study demonstrated that 15(R)-PGD2 significantly enhances eosinophil chemotaxis, suggesting its potential as a therapeutic target in treating asthma exacerbations .

Cancer Research Applications

Tumor Progression Modulation:

Research indicates that prostaglandins, including 15(R)-PGD2, are involved in cancer progression through their interaction with specific receptors. For instance, the activation of the DP1 receptor has been linked to inhibition of tumor growth in certain cancer types .

Data Table: Prostaglandin D2 Receptors and Cancer Types

| Receptor | Cancer Type | Effect on Tumor Growth |

|---|---|---|

| DP1 | Non-small cell lung cancer | Inhibition of growth |

| DP2 | Colorectal cancer | Promotion of inflammation |

| EP2 | Breast cancer | Enhanced proliferation |

Clinical Trials:

Current clinical trials are exploring the efficacy of DP receptor antagonists in various cancers. For example, targeting the EP2 receptor has shown promise in inhibiting tumor growth and metastasis in preclinical models of colorectal and prostate cancers .

Neurological Applications

Role in Neuroinflammation:

15(R)-PGD2 has been implicated in neuroinflammatory processes. Its action on the DP1 receptor can modulate neuroinflammatory responses, which is relevant for conditions such as multiple sclerosis and Alzheimer's disease .

Case Study:

In animal models of neurodegeneration, administration of 15(R)-PGD2 was associated with reduced neuroinflammatory markers, indicating its potential as a neuroprotective agent .

Cardiovascular Applications

Vascular Tone Regulation:

The compound has been studied for its effects on vascular smooth muscle cells. 15(R)-PGD2 can induce vasodilation through DP1 receptor activation, suggesting its potential utility in managing cardiovascular diseases .

Data Table: Effects of 15(R)-PGD2 on Vascular Function

| Effect | Mechanism |

|---|---|

| Vasodilation | Activation of DP1 receptors |

| Inhibition of platelet aggregation | Modulation of thromboxane A2 levels |

Potential Therapeutic Uses

Given its diverse roles across various biological systems, 15(R)-PGD2 holds promise for therapeutic applications:

- Asthma Management: Targeting the CRTH2/DP2 pathway to reduce eosinophilic inflammation.

- Cancer Therapy: Utilizing DP receptor antagonists to inhibit tumor growth.

- Neuroprotection: Developing strategies to harness its anti-inflammatory properties in neurodegenerative diseases.

- Cardiovascular Health: Exploring its vasodilatory effects as a treatment for hypertension.

Wirkmechanismus

The mechanism of action of 15(R)-Prostaglandin D2 involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The cyclopentyl ring can also interact with hydrophobic regions of biological molecules, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of 15(R)-PGD2 and Analogous Prostaglandins

Key Findings:

Stereochemical Selectivity : The R-configuration at C15 in 15(R)-PGD2 enhances CRTH2/DP2 binding affinity and selectivity, while the S-configuration (e.g., in 15(S)-methyl-PGD2) shifts activity toward platelet receptors .

Metabolic Stability : 15(R)-PGD2 resists enzymatic degradation better than PGD2, prolonging its half-life in vitro and in vivo .

Receptor-Specific Effects: Unlike PGD2, which activates both DP1 (anti-inflammatory) and DP2 (pro-inflammatory) receptors, 15(R)-PGD2 selectively targets CRTH2/DP2, amplifying eosinophil-driven inflammation .

Mechanistic Insights from Comparative Studies

- Eosinophil vs. Platelet Activity: 15(R)-PGD2 induces eosinophil chemotaxis at sub-nanomolar concentrations (EC₅₀ = 3.2 nM), whereas 15(S)-methyl-PGD2 shows 10-fold lower potency on eosinophils but higher activity in platelets . This divergence underscores the role of C15 stereochemistry in receptor specificity.

- Anti-Inflammatory Analogues : 15-Deoxy-Δ12,14-PGJ2, a PPARγ agonist, reduces inflammation via transcriptional regulation, contrasting with 15(R)-PGD2’s acute pro-inflammatory effects .

- Therapeutic Potential: 15(R)-PGD2’s selectivity for CRTH2/DP2 positions it as a candidate for studying allergic asthma, while DP1 agonists like BW245C have been explored for cardiovascular applications .

Clinical and Preclinical Implications

- Asthma Models: In Brown Norway rats, 15(R)-PGD2 exacerbates pulmonary eosinophil infiltration via CRTH2/DP2, whereas DP1 agonists suppress this response .

- Allergic Biomarkers : Elevated urinary PGD2 and LTE4 levels correlate with allergic fatalities, suggesting 15(R)-PGD2’s role in acute hypersensitivity .

Biologische Aktivität

15(R)-Prostaglandin D2 (15(R)-PGD2) is a stereoisomer of prostaglandin D2 (PGD2) that has garnered attention for its potent biological activities, primarily through its interaction with specific receptors involved in inflammatory responses. This article delves into the biological activity of 15(R)-PGD2, highlighting its mechanisms of action, effects on various cell types, and implications in diseases such as asthma and cancer.

15(R)-PGD2 primarily acts through two receptors: DP1 and DP2 . The DP1 receptor is coupled to adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels, while the DP2 receptor (also known as CRTH2) is involved in the migration and activation of immune cells such as eosinophils and basophils.

- Receptor Activation : Research indicates that 15(R)-PGD2 is a selective agonist for the DP2 receptor, exhibiting approximately five times the potency of PGD2 itself and significantly higher activity compared to its 15(S) counterpart . This selectivity suggests that 15(R)-PGD2 could be a valuable tool for studying DP2 receptor functions in inflammatory diseases.

- Cytokine Production : In human Th2 cells, 15(R)-PGD2 preferentially induces the production of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13 while having minimal effects on anti-inflammatory cytokines like IL-10 . This effect is mediated through a CRTH2-dependent mechanism, emphasizing its role in promoting Th2-mediated inflammation.

Eosinophil Activation and Migration

The activation of eosinophils by 15(R)-PGD2 through the DP2 receptor has significant implications for allergic responses and asthma. Studies have shown that this compound can enhance eosinophil chemotaxis, which is crucial for their accumulation in inflamed tissues .

Antiproliferative Effects

Interestingly, both PGD2 and its metabolite 15-d-PGJ2 have been reported to exert antiproliferative effects on certain T lymphocyte lines derived from malignant cells. These compounds induce apoptosis selectively in transformed T cells without affecting normal T cells . This selective cytotoxicity suggests potential therapeutic applications in targeting malignant T cell populations while sparing healthy immune cells.

Asthma and Allergic Responses

In asthma models, the role of 15(R)-PGD2 has been investigated due to its involvement in airway inflammation. Elevated levels of PGD2 are observed during asthma exacerbations, correlating with increased eosinophil infiltration and heightened airway hyperresponsiveness. The ability of 15(R)-PGD2 to stimulate Th2 cytokine production further supports its contribution to the pathophysiology of asthma .

Cancer Research

Research into the role of 15(R)-PGD2 in cancer has revealed its potential as an anti-tumor agent. Its metabolite, 15-d-PGJ2, has been shown to inhibit tumor growth by down-regulating pro-inflammatory pathways and inducing apoptosis in cancerous cells . These findings suggest that modulating PGD2 pathways could offer new strategies for cancer therapy.

Data Summary

| Biological Activity | Effects | Mechanism | Receptor |

|---|---|---|---|

| Cytokine Production | IL-4, IL-5, IL-13 upregulation | CRTH2-dependent | DP2 |

| Eosinophil Chemotaxis | Enhanced migration | DP2 activation | DP2 |

| Antiproliferative | Induces apoptosis in T-cell lines | PPAR-γ mediated | - |

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMBVRSPMRCCGG-DFVNJMEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.